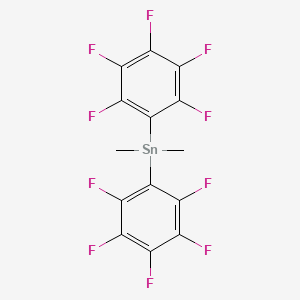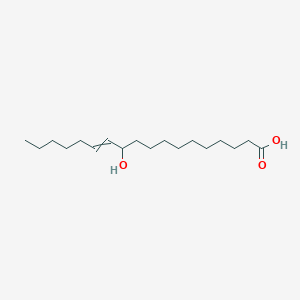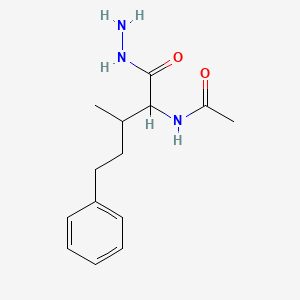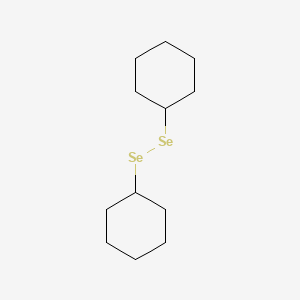![molecular formula C15H10ClNO B14175054 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one CAS No. 919290-47-4](/img/structure/B14175054.png)
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolone family Isoquinolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization . This method provides a facile and efficient route to obtain the desired isoquinolone derivative.
Another method involves the rhodium-catalyzed C-H activation and annulation reactions. In this approach, vinyl acetate is used as an acetylene equivalent, and the reaction proceeds under mild conditions to yield the isoquinolone product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and scalability.
化学反应分析
Types of Reactions
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroisoquinolones, and various substituted isoquinolones, depending on the specific reaction conditions and reagents used.
科学研究应用
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of organic materials with specific properties, such as dyes and polymers
作用机制
The mechanism of action of 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact mechanism of action is often studied through biochemical assays and molecular modeling techniques .
相似化合物的比较
Similar Compounds
Isoquinolin-1(2H)-one: A parent compound with similar structural features but lacking the chlorine and ethenyl groups.
4-Chloroisoquinolin-1(2H)-one: Similar to 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one but without the ethenyl group.
4-Ethenylisoquinolin-1(2H)-one: Similar to this compound but without the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the ethenyl group in this compound makes it unique compared to other isoquinolone derivatives.
属性
CAS 编号 |
919290-47-4 |
|---|---|
分子式 |
C15H10ClNO |
分子量 |
255.70 g/mol |
IUPAC 名称 |
9-chloro-4-ethenyl-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C15H10ClNO/c1-2-9-8-17-15(18)14-12(9)6-4-10-3-5-11(16)7-13(10)14/h2-8H,1H2,(H,17,18) |
InChI 键 |
XIISMCCCMOFHHR-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CNC(=O)C2=C1C=CC3=C2C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)

![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)


![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
methanone](/img/structure/B14175047.png)

![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)

